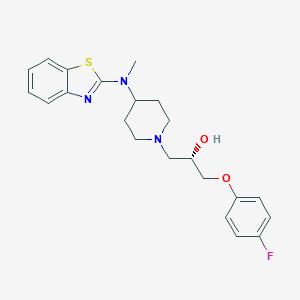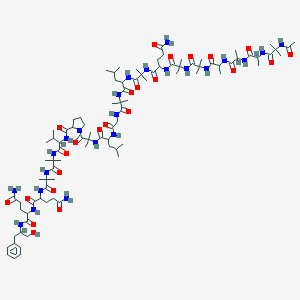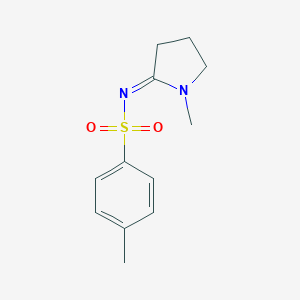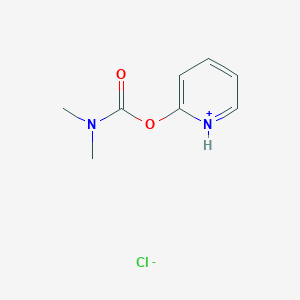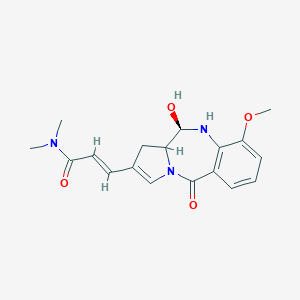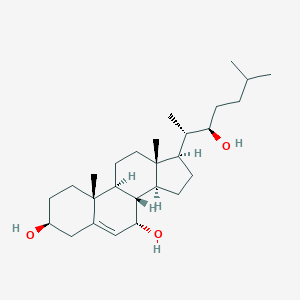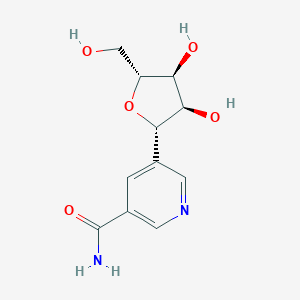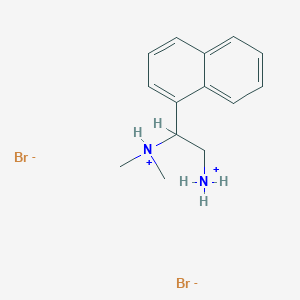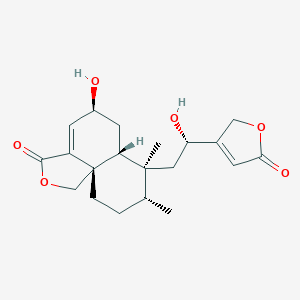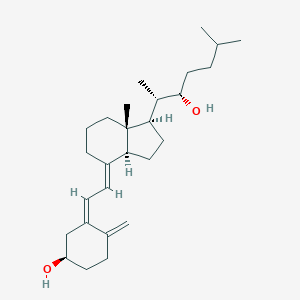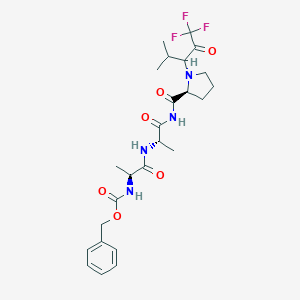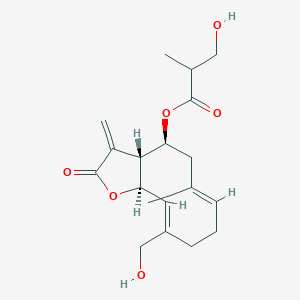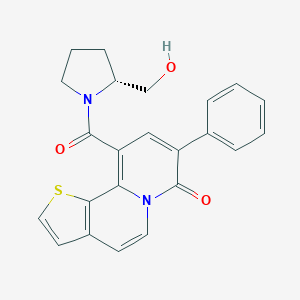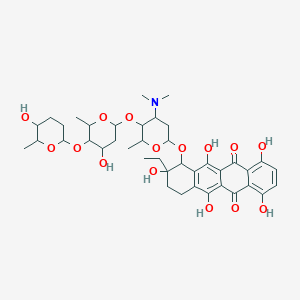
Obelmycin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obelmycin F is a natural product that belongs to the family of anthracycline antibiotics. It is derived from the fermentation of Streptomyces bacteria and is known for its potent anti-tumor properties. Obelmycin F has been the subject of extensive research due to its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
1. Cytotoxic and Antimicrobial Properties
- Obelmycin F, along with other obelmycins (A, D, E, and G), was discovered as a new anthracycline antibiotic from the culture broth of a variant strain of beta-rhodomycin-producing Streptomyces violaceus A262. These compounds, identified as beta-isorhodomycinone glycosides and gamma-isorhodomycinone glycosides, have been studied for their in vitro cytotoxicity against murine leukemic L1210 cell culture and their antimicrobial activities, in comparison with other known anthracyclines (Johdo et al., 1991).
2. Role in Inducing Pulmonary Fibrosis
- Although not directly related to Obelmycin F, related compounds like Bleomycin (BLM) are known for their role in inducing lung fibrosis. BLM's severe adverse effect is lung toxicity, leading to the remodeling of lung architecture and rapid loss of pulmonary function. Understanding BLM's mechanisms could provide insights into the cellular responses and toxicities of similar compounds like Obelmycin F (V. Della Latta et al., 2015).
3. DNA Binding and Cleavage Activities
- Studies on bleomycins, which share structural similarities with obelmycins, indicate that these compounds are involved in the oxidative cleavage of DNA and possibly RNA degradation. The binding selectivity of these compounds to DNA, a critical step preceding cleavage, has been a subject of research. Insights from these studies can be relevant to understanding the interactions of Obelmycin F with DNA (Y. Akiyama et al., 2008).
4. Potential as Anticancer Drugs
- Similar to other bleomycins, compounds like Obelmycin F hold potential as anticancer drugs due to their ability to cause DNA damage. The genotoxicity and DNA/chromosome damage induced by such compounds are of significant interest in cancer research and treatment (A. Bolzán & M. Bianchi, 2018).
5. Involvement in Cellular Transport Mechanisms
- Research on bleomycin resistance in yeast has highlighted the role of membrane transport in drug resistance. Since obelmycins like Obelmycin F are structurally similar, understanding their transport mechanisms could be crucial for enhancing their therapeutic efficacy (Mustapha Aouida et al., 2004).
Eigenschaften
CAS-Nummer |
107826-16-4 |
|---|---|
Produktname |
Obelmycin F |
Molekularformel |
C14H10N2O3S |
Molekulargewicht |
787.8 g/mol |
IUPAC-Name |
10-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO15/c1-7-40(50)13-12-19-28(34(47)32-31(33(19)46)35(48)29-22(43)8-9-23(44)30(29)36(32)49)39(40)56-26-14-20(41(5)6)37(17(3)52-26)55-27-15-24(45)38(18(4)53-27)54-25-11-10-21(42)16(2)51-25/h8-9,16-18,20-21,24-27,37-39,42-47,50H,7,10-15H2,1-6H3 |
InChI-Schlüssel |
HLNBIKIAALFYJX-UHFFFAOYSA-N |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |
Kanonische SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |
Synonyme |
obelmycin F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



